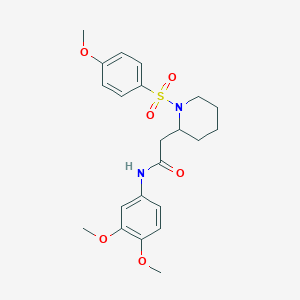

N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-28-18-8-10-19(11-9-18)31(26,27)24-13-5-4-6-17(24)15-22(25)23-16-7-12-20(29-2)21(14-16)30-3/h7-12,14,17H,4-6,13,15H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATJVBIGMPMROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 402.50 g/mol

This compound features a piperidine ring, methoxy groups, and a sulfonamide moiety, which are known to influence its pharmacological properties.

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Inhibition of Protein Tyrosine Phosphatase (PTP) :

- Antimicrobial Activity :

- Anticancer Potential :

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity | Mechanism | IC | Model/System |

|---|---|---|---|

| PTP1B Inhibition | Competitive inhibition | 203 nM | In vitro assays |

| Antimicrobial | Synergistic effect with antibiotics | MIC: 0.22 - 0.25 µg/mL | Various bacterial strains |

| Anticancer | Induction of apoptosis | Not specified | Cancer cell lines |

| Insulin Sensitization | Modulation of insulin signaling pathways | Not specified | Diabetic rodent models |

Case Studies

-

Diabetes Management :

A study investigated the effects of similar sulfonamide compounds on diabetic models. Results indicated improved glucose tolerance and enhanced insulin sensitivity through modulation of insulin signaling pathways . This suggests that this compound may exhibit similar benefits. -

Antimicrobial Efficacy :

In vitro tests demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings support the potential use of such compounds in developing new antimicrobial agents . -

Cancer Research :

Research on structurally related compounds revealed their ability to inhibit cancer cell proliferation and induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation . This highlights the potential role of this compound in cancer therapy.

Scientific Research Applications

Research indicates that N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer effects. For instance, derivatives of similar structures have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in disease progression. For example, it has been suggested that related compounds can inhibit enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Research Applications

The compound is utilized in various research applications:

- Drug Development : Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development for cancer therapies.

- Pharmacological Studies : Researchers are exploring the pharmacokinetics and pharmacodynamics of this compound to understand its behavior in biological systems.

Anticancer Evaluation

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. The study concluded that this compound could be a candidate for further development as an anticancer agent .

Enzyme Inhibition Assays

In another research effort, the compound was tested for its ability to inhibit acetylcholinesterase and other enzymes associated with neurodegenerative diseases. The findings suggested that the compound could serve as a potential therapeutic agent for conditions like Alzheimer's disease due to its enzyme inhibitory properties .

Preparation Methods

Synthesis of 1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-Yl Intermediate

Step 1: Sulfonylation of Piperidine

Piperidine reacts with 4-methoxyphenylsulfonyl chloride under basic conditions to yield 1-((4-methoxyphenyl)sulfonyl)piperidine.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA, 2.5 equiv)

- Temperature : 0°C → room temperature (RT)

- Time : 12–24 hours

Mechanism :

$$

\text{Piperidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{TEA}} \text{ArSO}2-\text{Piperidine} + \text{HCl} \quad \text{(Ar = 4-methoxyphenyl)}

$$

Yield : 75–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Step 2: Functionalization at Piperidine C-2 Position

The 2-position of the sulfonylated piperidine is activated for subsequent acetamide coupling. Bromination or oxidation to a ketone followed by reductive amination is typical:

Bromination Protocol :

- Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

- Conditions : Radical initiation (AIBN, 0.1 equiv) in CCl₄, reflux, 6 hours.

- Intermediate : 2-Bromo-1-((4-methoxyphenyl)sulfonyl)piperidine

Alternative Oxidation-Reduction :

Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide Side Chain

Step 3: Chloroacetylation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline reacts with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethoxyphenyl)acetamide.

Reaction Conditions :

Mechanism :

$$

\text{Aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{CONH-Ar} + \text{HCl}

$$

Coupling of Intermediate Components

Step 4: Nucleophilic Substitution or Amide Bond Formation

The 2-bromo-piperidine derivative reacts with the acetamide side chain via SN2 displacement or transition-metal catalysis.

SN2 Protocol :

- Reagents : 2-Bromo-piperidine derivative (1.0 equiv), 2-chloroacetamide (1.2 equiv)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : DMF, 80°C, 12 hours

- Yield : 60–70%

Transition-Metal Catalyzed Coupling (e.g., Ullmann) :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : DMSO, 100°C, 24 hours

- Yield : 65–75%

Optimization and Scalability

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM.

- Catalyst Recycling : Immobilized EDCI.HCl on silica gel reduces waste.

Characterization and Quality Control

Analytical Data :

Industrial-Scale Considerations

Cost-Effective Raw Materials

Waste Management

- Byproducts : HCl, succinimide (from NBS).

- Neutralization : NaOH scrubbing for acidic waste.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a piperidine sulfonyl chloride derivative with an acetamide precursor. Key steps include:

- Sulfonylation : Reacting piperidine intermediates with 4-methoxyphenylsulfonyl chloride in dichloromethane using triethylamine as a base .

- Amide coupling : Employing carbodiimide reagents (e.g., EDC) to link the sulfonylated piperidine to the 3,4-dimethoxyphenylacetamide moiety .

- Optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics, while solvent screening (DMF vs. THF) enhances solubility. Yields can exceed 85% with continuous flow chemistry .

Q. What analytical techniques confirm structural integrity and purity?

- NMR : ¹H/¹³C NMR verifies methoxy groups (δ 3.7–3.9 ppm) and amide protons (δ 7.8–8.2 ppm) .

- FT-IR : Detects sulfonyl S=O (1350–1160 cm⁻¹) and amide C=O (1650 cm⁻¹) stretches .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity ≥95% .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is standard, validated via HPLC with UV detection (λ = 254 nm). Impurities are quantified using area normalization. For enzyme assays, purity ≥98% is recommended to avoid off-target effects .

Advanced Research Questions

Q. How can molecular docking predict binding to acetylcholinesterase (AChE), and how is this validated experimentally?

- Docking : Use AutoDock Vina with AChE crystal structures (PDB ID 4EY7). Grid boxes (20 ų) centered on the catalytic site and Lamarckian genetic algorithms predict binding poses .

- Validation : Perform Ellman’s assay (412 nm absorbance) to measure IC50. Include donepezil (IC50 = 0.01 µM) as a positive control. Triplicate measurements ensure reproducibility .

Q. What strategies resolve discrepancies in reported biological activities (e.g., lipoxygenase vs. AChE inhibition)?

- Orthogonal assays : Test compounds against both enzyme panels under standardized conditions (pH 7.4, 37°C) .

- QSAR analysis : Correlate substituent effects (e.g., 3,4-dimethoxy for π-π stacking in AChE vs. sulfonyl hydrophobicity for lipoxygenase) with activity .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish target specificity .

Q. How do conformational variations (e.g., dihedral angles) impact biological activity?

X-ray crystallography reveals three distinct conformers in asymmetric units, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . Conformational flexibility may enhance or hinder target binding. For example, planar amide groups facilitate hydrogen bonding (N–H⋯O), while steric repulsion from rotated groups reduces affinity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.